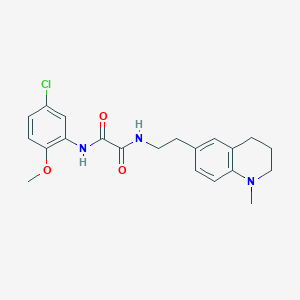

5-bromo-3-methyl-1H-indole-2-carbohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

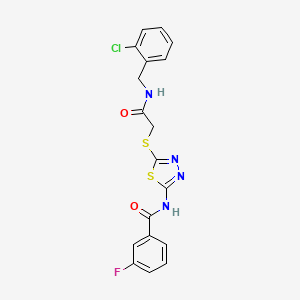

5-bromo-3-methyl-1H-indole-2-carbohydrazide is a derivative of 5-bromoindole . It has been studied as a potential inhibitor of VEGFR-2 tyrosine kinase (TK) . The presence of an aryl or heteroaryl fragment coupled to a hydrophilic linker is necessary for its anticancer action .

Synthesis Analysis

The synthesis of 5-bromo-3-methyl-1H-indole-2-carbohydrazide involves the creation of new 5-bromoindole-2-carboxylic acid hydrazone derivatives . Various physical and spectroscopic methods were used to determine the structure of these novel 5-bromoindole hydrazone derivatives .Molecular Structure Analysis

A molecular docking study revealed that 5-bromo-N′-(4-hydroxy or 4-chloro or 4-(dimethyl amino) benzylidene or furan-2-ylmethylene)-1H-indole-2-carbohydrazide derivatives had the best binding energies against the VEGFR TK domain .Aplicaciones Científicas De Investigación

Anticancer Research

5-bromo-3-methyl-1H-indole-2-carbohydrazide has been studied for its potential anticancer properties. Its derivatives have shown promising results in inhibiting the proliferation of cancer cells. For instance, some studies have demonstrated that these compounds can induce apoptosis (programmed cell death) in cancer cells, making them potential candidates for developing new anticancer drugs .

Antimicrobial Activity

This compound has also been explored for its antimicrobial properties. Research indicates that derivatives of 5-bromo-3-methyl-1H-indole-2-carbohydrazide exhibit significant activity against various bacterial and fungal strains. This makes it a valuable candidate for developing new antibiotics and antifungal agents .

Antiviral Applications

Indole derivatives, including 5-bromo-3-methyl-1H-indole-2-carbohydrazide, have been investigated for their antiviral properties. These compounds have shown efficacy against a range of viruses, including influenza and HIV. The ability to inhibit viral replication positions these derivatives as potential antiviral agents .

Anti-inflammatory Agents

The anti-inflammatory potential of 5-bromo-3-methyl-1H-indole-2-carbohydrazide has been a subject of research. Studies suggest that these compounds can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This makes them promising candidates for treating inflammatory diseases such as arthritis .

Antioxidant Research

Antioxidant properties of 5-bromo-3-methyl-1H-indole-2-carbohydrazide have been explored due to their ability to neutralize free radicals. This activity is crucial in preventing oxidative stress-related diseases, including neurodegenerative disorders and cardiovascular diseases .

Enzyme Inhibition Studies

This compound has been studied for its potential to inhibit various enzymes. For example, it has shown inhibitory effects on tyrosine kinases, which are enzymes involved in the signaling pathways of cancer cells. By inhibiting these enzymes, 5-bromo-3-methyl-1H-indole-2-carbohydrazide can potentially disrupt cancer cell growth and proliferation .

Mecanismo De Acción

The 5-bromo-3-methyl-1H-indole-2-carbohydrazide derivative, specifically the 5-bromo-N′-(4-(dimethyl amino) benzylidene)-1H-indole-2-carbohydrazide derivative (5BDBIC), has been found to inhibit VEGFR-2 TK activity leading to cell cycle arrest at the G2/M phase, and induction of the intrinsic apoptosis pathway .

Propiedades

IUPAC Name |

5-bromo-3-methyl-1H-indole-2-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN3O/c1-5-7-4-6(11)2-3-8(7)13-9(5)10(15)14-12/h2-4,13H,12H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMCXWXWQJHHURB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=C1C=C(C=C2)Br)C(=O)NN |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-3-methyl-1H-indole-2-carbohydrazide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(4-chlorophenyl)sulfanyl]-1,3-dimethyl-N-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2659750.png)

![(2E)-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2659751.png)

![7-(Difluoromethyl)-5-azaspiro[2.4]heptane hydrochloride](/img/structure/B2659753.png)

![(Benzylamino)[2-(trifluoromethyl)phenyl]acetic acid](/img/structure/B2659762.png)

![2-(2,2-Dimethoxyethyl)bicyclo[2.2.1]heptane](/img/structure/B2659767.png)

![2-Hydroxy-4-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2659768.png)

![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-(trifluoromethyl)benzamide](/img/structure/B2659769.png)